molecular formula C13H18N2O B13232723 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine

Cat. No.: B13232723
M. Wt: 218.29 g/mol
InChI Key: ZKOHYZBBQSQLCY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C13H18N2O It is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a pyridine ring

Preparation Methods

The synthesis of 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-cyclopropyl-2-hydroxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine can be compared with other similar compounds, such as:

    This compound dihydrochloride: This compound is a salt form and may have different solubility and stability properties.

    Pyridine derivatives: Other pyridine derivatives may have similar structures but different functional groups, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-cyclopropyl-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C13H18N2O/c1-2-12(9-14-7-1)16-13-6-5-11(8-15-13)10-3-4-10/h5-6,8,10,12,14H,1-4,7,9H2

InChI Key

ZKOHYZBBQSQLCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)C3CC3

Origin of Product

United States

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